molecular formula C14H15N5O4S B5770550 1-[(4-NITROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE

1-[(4-NITROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE

Cat. No.: B5770550
M. Wt: 349.37 g/mol
InChI Key: IBJFCGXNTKDSCW-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a nitrophenyl group, a sulfonyl group, and a pyrimidinyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-nitrophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-(2-pyrimidinyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 1-[(4-Aminophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperazine ring.

Scientific Research Applications

1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine
  • 1-[(4-Nitrophenyl)sulfonyl]-4-methylpiperazine
  • 1-[(4-Nitrophenyl)sulfonyl]-4-ethylpiperazine

Comparison: 1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical properties and biological activities. Compared to its analogs, this compound may exhibit different binding affinities, reactivity, and potential applications. The pyrimidinyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and development.

Properties

IUPAC Name

2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4S/c20-19(21)12-2-4-13(5-3-12)24(22,23)18-10-8-17(9-11-18)14-15-6-1-7-16-14/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJFCGXNTKDSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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